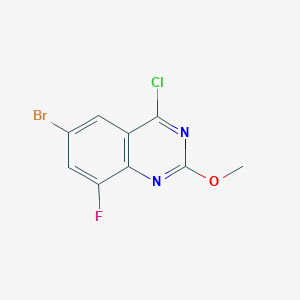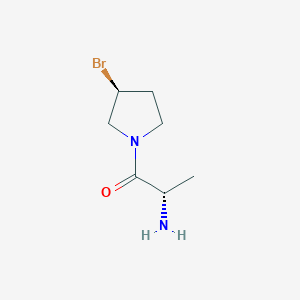
(S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-propan-1-one is a chiral compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring substituted with a bromine atom and an amino group, making it an interesting subject for studies in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-propan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Amination: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
(S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-Amino-1-((S)-3-chloro-pyrrolidin-1-yl)-propan-1-one: Similar structure with a chlorine atom instead of bromine.
(S)-2-Amino-1-((S)-3-fluoro-pyrrolidin-1-yl)-propan-1-one: Similar structure with a fluorine atom instead of bromine.
(S)-2-Amino-1-((S)-3-iodo-pyrrolidin-1-yl)-propan-1-one: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (S)-2-Amino-1-((S)-3-bromo-pyrrolidin-1-yl)-propan-1-one lies in its specific substitution pattern and chiral configuration, which can lead to distinct biological activities and chemical reactivity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H13BrN2O |
|---|---|
Poids moléculaire |
221.09 g/mol |
Nom IUPAC |
(2S)-2-amino-1-[(3S)-3-bromopyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C7H13BrN2O/c1-5(9)7(11)10-3-2-6(8)4-10/h5-6H,2-4,9H2,1H3/t5-,6-/m0/s1 |
Clé InChI |
DGGHZSBIWNCEJI-WDSKDSINSA-N |
SMILES isomérique |
C[C@@H](C(=O)N1CC[C@@H](C1)Br)N |
SMILES canonique |
CC(C(=O)N1CCC(C1)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


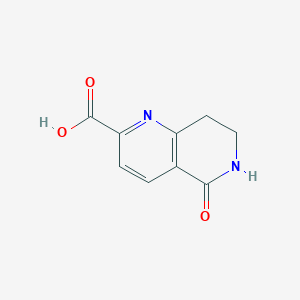
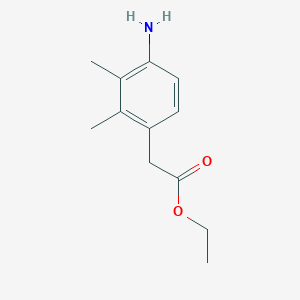
![[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756983.png)
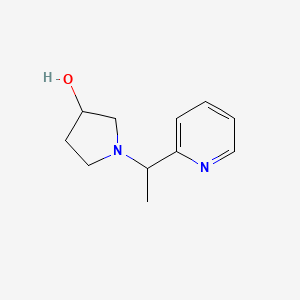
![2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid](/img/structure/B11756989.png)
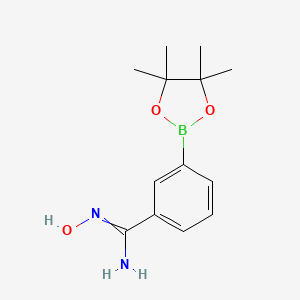
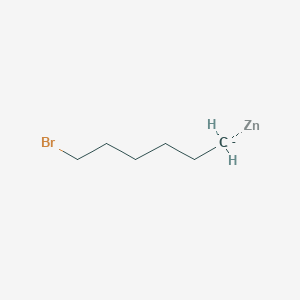
![1-[2-(Trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B11757002.png)

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757014.png)
![4-Bromo-6-ethoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11757015.png)
![(E)-N-{[2-(prop-2-yn-1-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B11757018.png)
